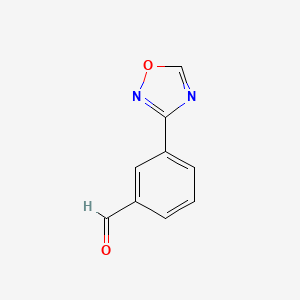

3-(1,2,4-Oxadiazol-3-yl)benzaldehyde

説明

“3-(1,2,4-Oxadiazol-3-yl)benzaldehyde” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves the use of various techniques. A 3D QSAR study was performed on 1,2,4-oxadiazole derivatives using the [ (SW) kNN MFA], CoMFA, and CoMSIA techniques . New molecules were designed by substituting different substituents . These designed compounds were synthesized and confirmed their synthesis by spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of “3-(1,2,4-Oxadiazol-3-yl)benzaldehyde” is represented by the linear formula C9 H6 N2 O2 . The InChI code for this compound is 1S/C9H6N2O2/c12-5-7-2-1-3-8(4-7)9-10-6-13-11-9/h1-6H .

Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. For instance, the hydrazide derivative 4 on condensation with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride undergoes dehydrative cyclization to yield N - ((5-substituted-1,3,4-oxadiazol-2-yl)methyl) benzo [ d ]thiazol-2-amine .

科学的研究の応用

Catalysis and Reaction Mechanisms

Size-selective Lewis Acid Catalysis : The study by Horike et al. (2008) demonstrates the use of a microporous metal-organic framework with exposed Mn2+ coordination sites as a catalyst for the conversion of selected aldehydes and ketones to their cyanosilylated products. This transformation highlights the framework's potential as a size-selective catalyst due to its pore structure, which limits larger substrates' diffusion, showcasing the material's heterogeneity and dependency on guest size for catalytic reactions (Horike et al., 2008).

Optical Studies and Material Synthesis

Synthesis and Optical Studies : Mekkey et al. (2020) focused on synthesizing 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes and examining their optical properties. The study revealed insights into the compounds' geometric structures and optical absorption, contributing to understanding the electronic structures and potential applications in optical materials (Mekkey et al., 2020).

Enzymatic Reactions and Synthesis

Enzyme Catalysed Asymmetric C–C-Bond Formation : Kühl et al. (2007) developed a reactor concept for the preparative synthesis of (R)-3,3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin using benzaldehyde lyase, a highly enantioselective enzyme. This research underscores the enzyme's utility in asymmetric synthesis, showcasing its application in creating compounds with potential pharmaceutical relevance (Kühl et al., 2007).

Fluorescent Probing

A Ratiometric Fluorescent Probe for Cysteine and Homocysteine : Lin et al. (2008) developed a novel ratiometric fluorescent probe capable of a large emission shift upon the addition of cysteine or homocysteine. This work provides a tool for the quantitative detection of these amino acids, potentially applicable in biological and medical research (Lin et al., 2008).

Antimicrobial Activity

Antibacterial Properties of Schiff Base Compounds : Kakanejadifard et al. (2013) synthesized Schiff base compounds with 1,2,5-oxadiazole motifs and evaluated their antibacterial activities against Staphylococcus aureus and Bacillus cereus. The study provides insights into the structure-activity relationships of these compounds, potentially guiding the development of new antibacterial agents (Kakanejadifard et al., 2013).

将来の方向性

The future directions in the research of 1,2,4-oxadiazole derivatives involve the design of new molecules with potential anti-infective activity . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .

特性

IUPAC Name |

3-(1,2,4-oxadiazol-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-5-7-2-1-3-8(4-7)9-10-6-13-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIJMMDARKDYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NOC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649208 | |

| Record name | 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

CAS RN |

1119450-74-6 | |

| Record name | 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

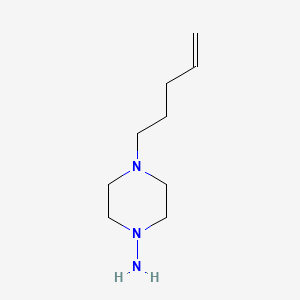

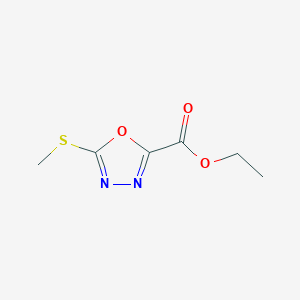

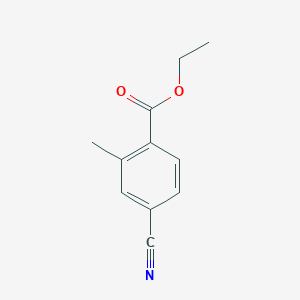

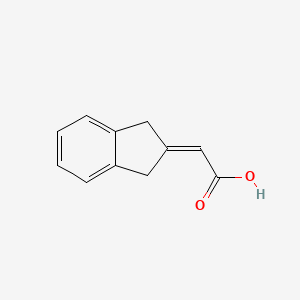

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]-2-methylisoquinoline](/img/structure/B1629477.png)

![1H-Furo[2,3-G]indazole](/img/structure/B1629482.png)